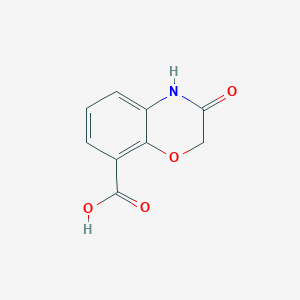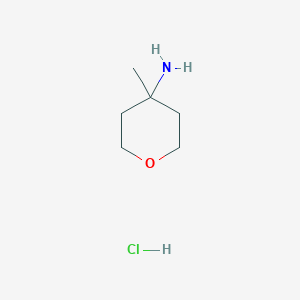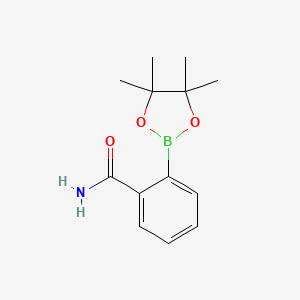
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is an organic compound with the molecular formula C10H15N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1,2,3,4-tetrahydronaphthalen-1-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with hydrazine. One common method is the reduction of 1-nitro-1,2,3,4-tetrahydronaphthalene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: Reacts with electrophiles to form substituted hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrazine hydrate and Pd/C are frequently used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under mild conditions.
Major Products:
Oxidation: Produces naphthalene derivatives.
Reduction: Leads to more saturated hydrazine derivatives.
Substitution: Forms various substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Tetrahydrozoline: A related compound with a similar structure but different functional groups.
Nadolol: Contains a tetrahydronaphthalene moiety but with additional functional groups.
PB28: A piperazine derivative with a tetrahydronaphthalene group.
Uniqueness: (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSPYNDXHSFPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578743 |
Source


|
| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98074-64-7 |
Source


|
| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)




